molecular formula C8H7N3OS B2389834 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol CAS No. 338409-28-2

5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol

Cat. No.: B2389834
CAS No.: 338409-28-2
M. Wt: 193.22
InChI Key: MGQLNLNFMWPYRT-UHFFFAOYSA-N
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Description

5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol is a heterocyclic compound that contains a thiazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol typically involves the reaction of 2-chloropyrazine with 2-aminothiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: A simpler pyrazine derivative with similar chemical properties.

    2-Aminothiazole: A thiazole derivative with potential antimicrobial activity.

    5-Methyl-2-pyrazinemethanol: Another pyrazine derivative with different functional groups.

Uniqueness

5-methyl-2-(pyrazin-2-yl)-1,3-thiazol-4-ol is unique due to its combined thiazole and pyrazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-2-pyrazin-2-yl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5-7(12)11-8(13-5)6-4-9-2-3-10-6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQLNLNFMWPYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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